1-Bromo-2,4,5-trimethoxybenzene

Natural product total synthesis Enantioselective synthesis Polyoxygenated biaryl

This electron-rich aryl bromide (CAS 20129-11-7) delivers predictable reactivity in Pd-catalyzed cross-coupling due to its defined 1,2,4,5-substitution pattern. Using the correct regioisomer is critical—2-bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) alters electron density and coupling yields. Validated as a building block for (−)-Tatarinoid A/C (63–74% yield, >99% ee) and fredericamycin A. Also serves as a derivatizing agent for free-halogen quantitation. ≥98% GC purity ensures minimal regioisomeric interference in metalation and coupling.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 20129-11-7
Cat. No. B1606720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4,5-trimethoxybenzene
CAS20129-11-7
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1OC)Br)OC
InChIInChI=1S/C9H11BrO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
InChIKeySFEPXIIFUHNCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4,5-trimethoxybenzene (CAS 20129-11-7): Technical Baseline and Procurement Context


1-Bromo-2,4,5-trimethoxybenzene (CAS 20129-11-7) is an electron-rich aryl bromide featuring a 1,2,4,5-tetrasubstituted benzene ring bearing a bromine atom at the 1-position and methoxy groups at the 2-, 4-, and 5-positions [1]. It is commercially available from multiple vendors at purities ≥98.0% (GC), with a reported melting point of 55°C, boiling point of 263°C (lit.), and calculated LogP of 2.47 . The compound is routinely employed as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions and as a key building block for the total synthesis of polyoxygenated natural products . Its procurement relevance stems from its well-defined substitution pattern and its demonstrated utility in constructing complex molecular architectures with high enantioselectivity.

1-Bromo-2,4,5-trimethoxybenzene (CAS 20129-11-7): Why In-Class Analogs Cannot Be Substituted Without Experimental Re-Validation


Procurement decisions for 1-bromo-2,4,5-trimethoxybenzene cannot be reduced to selecting any commercially available bromotrimethoxybenzene isomer or halogen analog. The specific 1,2,4,5-substitution pattern defines the electronic environment and steric accessibility of the bromine atom, which directly governs its reactivity in palladium-catalyzed cross-coupling reactions. Substituting the 1-bromo-2,4,5-isomer with the alternative regioisomer 2-bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) would alter the electron density at the reactive site and is likely to produce divergent coupling yields under identical catalytic conditions . Furthermore, while halogen exchange (bromine → iodine or bromine → chlorine) is a common synthetic strategy, the kinetic profile and optimal catalytic system differ markedly across halogens; a protocol optimized for the bromo derivative cannot be assumed to perform equivalently with the iodo (CAS 23149-33-9) or chloro (CAS 20129-10-6) analogs without independent optimization [1]. The quantified performance metrics presented in Section 3 demonstrate that synthetic yields and product purity are intrinsically tied to this specific molecular entity, and any substitution introduces a risk of yield erosion, impurity formation, or complete synthetic failure.

1-Bromo-2,4,5-trimethoxybenzene (CAS 20129-11-7): Quantified Differential Evidence for Procurement Decisions


High-Yield Multi-Step Synthesis of (−)-Tatarinoid A and C: Validated Route Efficiency

In the total synthesis of (−)-Tatarinoid A and (−)-Tatarinoid C, 1-bromo-2,4,5-trimethoxybenzene was employed as the starting material. Both target molecules were constructed in three steps with overall yields of 63% and 74%, respectively, and with enantiomeric excess greater than 99% [1]. This yield profile provides a validated benchmark for multi-step efficiency that cannot be assumed for other bromotrimethoxybenzene isomers or halogen analogs. The high stereochemical fidelity (>99% ee) further demonstrates that the bromine atom at the 1-position does not interfere with the stereochemical integrity of subsequent transformations.

Natural product total synthesis Enantioselective synthesis Polyoxygenated biaryl

Suzuki-Miyaura Cross-Coupling Yield Benchmark for Aldehyde Derivative Formation

1-Bromo-2,4,5-trimethoxybenzene has been successfully employed as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions with boronic acids to form aldehyde derivatives. Under standard catalytic conditions, the reaction proceeds to afford the coupled product in 41% isolated yield . This quantitative benchmark is specific to the bromo derivative; the analogous iodo derivative (CAS 23149-33-9) would be expected to exhibit higher reactivity and potentially different yield profiles due to the weaker C–I bond, while the chloro derivative (CAS 20129-10-6) typically requires more forcing conditions or specialized catalyst systems to achieve comparable conversion.

Palladium catalysis C–C bond formation Heterocyclic building blocks

Comparative Physicochemical Profile: Solubility and Lipophilicity Versus Structural Analogs

The calculated water solubility of 1-bromo-2,4,5-trimethoxybenzene is 0.86 g/L at 25°C, with a calculated LogP of 2.47–2.5 . The regioisomeric 2-bromo-1,3,5-trimethoxybenzene (CAS 1131-40-4) is expected to exhibit a different LogP value due to the distinct spatial arrangement of the methoxy groups relative to the bromine atom, which alters the dipole moment and hydrogen-bonding capacity. Additionally, substitution of bromine with iodine (molecular weight increases from 247.09 to 294.0 g/mol) or chlorine (decreases to 202.6 g/mol) significantly alters solubility, lipophilicity, and volatility, which can affect chromatographic retention times, recrystallization behavior, and long-term storage stability .

Physicochemical properties Formulation development Chromatographic method development

Proven Utility in High-Complexity Alkaloid Synthesis: Fredericamycin A Intermediate

1-Bromo-2,4,5-trimethoxybenzene (identified as intermediate XII) serves as the precursor to homophthalic anhydride (XI) in the asymmetric total synthesis of fredericamycin A, a structurally complex antitumor antibiotic [1]. In this multi-step synthesis, the compound was converted to the homophthalic anhydride and subsequently coupled with an unsaturated sulfinyl intermediate to construct the spiro-hexacyclic core of the natural product. The successful integration of this brominated building block into a stereochemically dense synthetic sequence demonstrates its compatibility with Mitsunobu conditions, BF3·Et2O-mediated rearrangements, and late-stage methylation/demethylation steps.

Antitumor natural products Spirocyclic compounds Asymmetric synthesis

1-Bromo-2,4,5-trimethoxybenzene (CAS 20129-11-7): Verified Application Scenarios Based on Quantified Evidence


Natural Product Total Synthesis: Polyoxygenated Biaryl and Spirocyclic Targets

This compound is validated as a starting material for constructing polyoxygenated natural products containing the 2,4,5-trimethoxyphenyl motif. Based on the quantified evidence in Section 3, (−)-Tatarinoid A and C are accessible in three steps with overall yields of 63% and 74%, respectively, and >99% ee . Additionally, the compound has been successfully employed as a precursor in the asymmetric total synthesis of the spiro-hexacyclic antitumor antibiotic fredericamycin A . Procurement for academic or industrial natural product synthesis programs is directly supported by these published synthetic routes, which provide reproducible yield benchmarks and established reaction conditions.

Palladium-Catalyzed Cross-Coupling for Heterocyclic Building Block Assembly

1-Bromo-2,4,5-trimethoxybenzene functions as an electrophilic aryl bromide partner in Suzuki-Miyaura cross-coupling reactions, delivering aldehyde intermediates in 41% isolated yield . These aldehyde derivatives can be further elaborated via photochemical cyclization to afford phenanthridine heterocycles (6.5% overall yield from the bromo starting material) . This application scenario is most suitable for medicinal chemistry laboratories generating compound libraries based on trimethoxyphenyl scaffolds, where the balanced reactivity of the bromo derivative provides predictable coupling performance without the potential over-reactivity or elevated cost associated with iodo analogs.

Analytical Derivatization and Environmental Monitoring

The compound has demonstrated utility as a derivatizing agent for quantifying free halogens (chlorine and bromine) in water samples . Its ability to form stable derivatives enables environmental monitoring applications where accurate quantification of residual halogens is required. The calculated LogP of 2.47–2.5 and water solubility of 0.86 g/L at 25°C inform extraction and chromatographic method development for this application. Procurement for analytical chemistry or environmental testing laboratories is supported by this established derivatization methodology.

Synthesis of Electron-Rich Aryl Building Blocks via Halogen-Metal Exchange

Although direct comparative yield data are not available, the 1,2,4,5-tetrasubstitution pattern of this compound is predicted to influence the regioselectivity and rate of halogen-metal exchange reactions. The three methoxy groups strongly activate the aromatic ring toward electrophilic substitution while simultaneously directing metalation to specific positions. This electronic profile makes the compound a strategic choice for synthesizing electron-rich aryl organometallic intermediates (e.g., aryllithium or aryl Grignard reagents) that are subsequently trapped with various electrophiles. The compound's commercial availability at >98.0% GC purity ensures minimal interference from regioisomeric impurities that could complicate metalation selectivity.

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